2-Triisopropylsilyloxazole
Overview
Description
2-Triisopropylsilyloxazole is a synthetic compound that has been shown to be effective in the treatment of epilepsy . It is an analog of gamma-aminobutyric acid (GABA) and has been used as an adjunctive therapy for partial seizures .
Molecular Structure Analysis
The molecular structure of 2-Triisopropylsilyloxazole is represented by the chemical formula C12H23NOSi . Its molecular weight is 225.41 g/mol . The InChI code is 1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3 .Physical And Chemical Properties Analysis
2-Triisopropylsilyloxazole is a viscous substance . Its shipping temperature is room temperature .Scientific Research Applications
Triazole Compounds in Scientific Research
Antifungal Applications
- Research on Triazole Antifungals in Cancer Patients: Triazole drugs, including fluconazole, itraconazole, voriconazole, and posaconazole, have been extensively used in cancer patients for the prophylaxis and treatment of life-threatening invasive fungal infections. The safety profile and drug interactions, especially in cancer therapy, are a critical aspect of their application (Cronin & Chandrasekar, 2010).
Antimycobacterial Activity
- Fused 1,2,4-Triazole Derivatives Against Mycobacterium Tuberculosis: A study on 1,2,4-triazoles led to the synthesis of compounds with significant activity against Mycobacterium tuberculosis. This demonstrates the potential of triazole derivatives in developing new antimycobacterial agents (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).
Pharmacokinetic and Pharmacodynamic Interactions
- Triazole Pharmacokinetics and Interactions: Triazoles, including itraconazole, voriconazole, posaconazole, and isavuconazole, exhibit broad-spectrum antifungal activity but vary significantly in their safety, tolerability, pharmacokinetics, and interactions with other medications. Understanding these aspects is essential for effective antifungal therapy (Czyrski, Resztak, Świderski, Brylak, & Główka, 2021).
Bioisostere in Medicinal Chemistry
- 1,2,3-Triazole as a Bioisostere: The 1,2,3-triazole ring is recognized for its bioactivity, including antimicrobial, antiviral, and antitumor effects. Its ability to mimic different functional groups makes it a valuable bioisostere in the synthesis of new medicinal molecules (Bonandi, Christodoulou, Fumagalli, Perdicchia, Rastelli, & Passarella, 2017).
Safety And Hazards
Future Directions
While specific future directions for 2-Triisopropylsilyloxazole are not available in the search results, the field of drug delivery systems, including those for epilepsy treatment, is a rapidly evolving area of research . Future studies may focus on improving the efficacy and safety of such compounds, potentially through the use of advanced drug delivery systems.
properties
IUPAC Name |
1,3-oxazol-2-yl-tri(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIANQBYUQMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC=CO1)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732463 | |
Record name | 2-[Tri(propan-2-yl)silyl]-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Triisopropylsilyloxazole | |
CAS RN |
433332-27-5 | |
Record name | 2-[Tri(propan-2-yl)silyl]-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[tris(propan-2-yl)silyl]-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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